molecular formula C7H13N B1615353 Bicyclo[2.2.1]heptan-1-amine CAS No. 21245-51-2

Bicyclo[2.2.1]heptan-1-amine

Cat. No.: B1615353
CAS No.: 21245-51-2
M. Wt: 111.18 g/mol
InChI Key: VUFQYRAKSQTZEB-UHFFFAOYSA-N
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Description

“Bicyclo[2.2.1]heptan-1-amine” is a chemical compound with a bicyclic structure . It is also known as “Norbornane” and is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .


Synthesis Analysis

The synthesis of “this compound” involves complex chemical reactions . The compound was originally synthesized by reduction of norcamphor . An asymmetric approach to “Bicyclo[2.2.1]heptane-1-carboxylates” via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been reported .


Molecular Structure Analysis

The molecular structure of “this compound” is unique due to its bicyclic nature . The structure is highly strained, allowing it to participate in a range of strain-releasing reactions .


Chemical Reactions Analysis

“this compound” can participate in a range of chemical reactions due to its strained structure . For example, it can be used in the transition metal-catalyzed dimerization of alkene .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 147.65 . It is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis and Chemical Properties

  • Bicyclo[2.2.1]heptan-1-amine, through radical cyclization, facilitates the synthesis of bridgehead-substituted bicyclo[2.2.1]heptanes with functional groups at each bridgehead. This process is crucial for synthesizing complex organic structures (Della & Knill, 1994).
  • The compound has been used to synthesize carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane skeleton. These analogues have potential applications in anticancer research (Tănase et al., 2014).

Medicinal Chemistry Applications

  • This compound derivatives serve as primary amine building blocks for medicinal chemistry. They are transformed into polysubstituted bicyclo[3.1.1]heptan-1-amines through photochemical cycloaddition, expanding the scope of complex organic molecule synthesis (Harmata et al., 2021).
  • The compound is a key component in creating inhibitors for alpha-galactosidase enzymes, showing significant potential in biochemical applications (Wang & Bennet, 2007).

Polymer and Material Science

  • This compound has been utilized in the synthesis of fully alicyclic polyimides, which have applications in material science, particularly in the development of novel polymers (Matsumoto, 2001).

Safety and Hazards

“Bicyclo[2.2.1]heptan-1-amine” is classified as a flammable solid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Mechanism of Action

Target of Action

Bicyclo[2.2.1]heptan-1-amine, also known as compound 2e, primarily targets the CXC chemokine receptor 2 (CXCR2) . CXCR2 is a G-protein coupled receptor that corresponds to cytokines of the CXC chemokine family . It plays a crucial role in the chemotaxis of immune cells and has been associated with various types of cancer .

Mode of Action

This compound acts as a CXCR2 antagonist . It was identified by introducing a bridge ring system into the N,N′-diarylsquaramide skeleton . It exhibits good CXCR2 antagonistic activity (CXCR2 IC 50 = 48 nM) and good selectivity (CXCR1 IC 50 / CXCR2 IC 50 = 60.4) . This means it can effectively bind to the CXCR2 receptor and block its activation, thereby inhibiting the downstream effects mediated by this receptor.

Biochemical Pathways

These pathways are involved in immune cell chemotaxis and inflammation, and their inhibition could potentially reduce the metastasis of cancer cells .

Pharmacokinetics

This compound exhibits high stability in simulated intestinal fluid (SIF), simulated gastric fluid (SGF), as well as in rat and human plasma . It shows less stability in rat and human liver microsomes . In vivo pharmacokinetic studies in rats indicated that it has an excellent PK profile (10 mg kg −1 po, Cmax = 2863 ng mL −1, t1/2 = 2.58 h) . This suggests that it has good bioavailability and a reasonable half-life, making it a promising candidate for further development.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its anti-cancer metastatic effect . An in vitro biological assay demonstrated its good anti-cancer metastatic effect against the pancreatic cancer cell line CFPAC1 .

Properties

IUPAC Name

bicyclo[2.2.1]heptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7-3-1-6(5-7)2-4-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFQYRAKSQTZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329577
Record name norbornyl amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21245-51-2
Record name norbornyl amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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